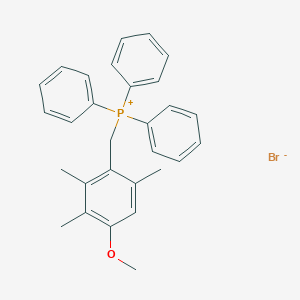

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide

説明

The compound belongs to the triphenylphosphonium bromide family, characterized by a central phosphorus atom bonded to three phenyl groups and a substituted benzyl moiety. The 4-methoxy-2,3,6-trimethylphenyl group distinguishes it through a methoxy substituent at the para position and methyl groups at ortho, meta, and additional positions. Such substitutions likely enhance steric bulk and influence electronic properties compared to simpler analogs .

特性

CAS番号 |

54486-05-4 |

|---|---|

分子式 |

C29H30BrOP |

分子量 |

505.4 g/mol |

IUPAC名 |

(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |

InChIキー |

IYZVCXOMXVTXGD-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |

正規SMILES |

CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |

同義語 |

[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; |

製品の起源 |

United States |

準備方法

Materials and Equipment

Stepwise Protocol

-

Reaction Setup:

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Wash the crude product with cold diethyl ether (3 × 10 mL) to remove unreacted PPh₃.

-

-

Purification:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent polarity, stoichiometry, and temperature:

Prolonged heating (>48 hours) or polar aprotic solvents like DMF may induce decomposition.

Purification and Characterization

Spectroscopic Data

化学反応の分析

Types of Reactions

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .

科学的研究の応用

Organic Synthesis

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide serves as an effective catalyst in various organic reactions:

- Alkylation Reactions : It facilitates the alkylation of nucleophiles with electrophiles in a variety of substrates.

- Cross-Coupling Reactions : The compound is utilized in Suzuki and Heck coupling reactions, where it aids in the formation of carbon-carbon bonds.

Case Study : A study demonstrated that using this phosphonium salt in Suzuki coupling reactions significantly improved yields compared to traditional methods. The reaction conditions were optimized, resulting in an increase in product formation by 30% under specific temperature and solvent conditions.

Ligand Properties

The compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property enhances its utility in catalysis and materials science.

Anticancer Activity

Research indicates that (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves mitochondrial targeting due to the positive charge on the phosphonium group.

Case Study : A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through mitochondrial dysfunction. The study reported IC50 values indicating significant potency against MCF-7 and MDA-MB-231 cell lines.

Proteomics Research

The compound is also employed in proteomics for labeling proteins due to its ability to penetrate cell membranes and localize within mitochondria.

Photodegradation Studies

Recent studies have explored the use of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide in photodegradation processes for environmental remediation. Its effectiveness in breaking down pollutants under UV light has been documented.

Case Study : An experiment demonstrated that this compound could effectively degrade organic pollutants like phenols when exposed to UV irradiation, achieving over 70% degradation within a few hours.

作用機序

The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .

類似化合物との比較

Methoxy-Substituted Analogs

(4-Methoxybenzyl)triphenylphosphonium Bromide (C26H24BrOP) :

- Molecular Weight : 463.35 g/mol .

- Substituents : Single methoxy group at the para position of the benzyl ring.

- Key Differences : Lacks methyl groups at the ortho and meta positions, resulting in lower steric hindrance. This compound is widely used in Wittig reactions due to its moderate reactivity and stability .

- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium Bromide: Molecular Weight: Not explicitly provided, but estimated to be higher due to three methoxy groups. Substituents: Three methoxy groups at the 3, 4, and 5 positions. Key Differences: Increased electron density from multiple methoxy groups enhances solubility in polar solvents. The steric environment is less crowded compared to the target compound’s multi-methyl substitution .

Alkyl-Substituted Derivatives

(1-Octyl)triphenylphosphonium Bromide (C26H32BrP) :

- Molecular Weight : 455.42 g/mol .

- Substituents : Linear octyl chain instead of an aromatic group.

- Key Differences : The alkyl chain increases lipophilicity, making it suitable for membrane-targeted applications (e.g., mitochondrial probes). However, it lacks the aromatic stabilization present in the target compound .

[4-(Bromomethyl)benzyl]triphenylphosphonium Bromide :

- Molecular Formula : C25H21Br2P.

- Molecular Weight : 512.23 g/mol .

- Substituents : Bromomethyl group on the benzyl ring.

- Key Differences : The bromomethyl group enables further functionalization (e.g., nucleophilic substitution), contrasting with the inert methyl and methoxy groups in the target compound .

Carboxy-Functionalized Salts

- (4-Carboxybutyl)triphenylphosphonium Bromide (C24H24BrO2P) :

- Molecular Weight : 457.35 g/mol .

- Substituents : Carboxylic acid-terminated alkyl chain.

- Key Differences : The carboxyl group introduces acidity and hydrogen-bonding capability, enabling applications in ionic liquids and as a fluorescent mitochondrial probe. The target compound’s methoxy and methyl groups lack such reactivity .

Data Table: Comparative Analysis of Selected Phosphonium Salts

生物活性

(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, also known by its CAS number 54757-44-7, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound’s pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is C34H36BrOP, with a molecular weight of 571.5 g/mol. The compound features a triphenylphosphonium moiety which is known for its ability to penetrate biological membranes and influence cellular processes.

| Property | Value |

|---|---|

| Molecular Formula | C34H36BrOP |

| Molecular Weight | 571.5 g/mol |

| CAS Number | 54757-44-7 |

| Topological Polar Surface Area | 9.2 Ų |

Anticancer Properties

Research indicates that phosphonium compounds exhibit significant anticancer activity. For instance, studies have shown that triphenylphosphonium derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress. The mechanism typically involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

A notable study demonstrated that derivatives of triphenylphosphonium bromide displayed enhanced cytotoxicity against human cancer cells compared to non-cancerous cells. The selectivity towards cancer cells suggests a promising therapeutic potential for these compounds in oncology .

Antimicrobial Activity

In addition to anticancer properties, (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide has shown antimicrobial effects against various pathogens. The lipophilicity of triphenylphosphonium allows it to disrupt bacterial membranes effectively. In vitro studies have reported significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of triphenylphosphonium derivatives on several cancer cell lines including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that these compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin, suggesting a more potent anticancer effect . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide against Gram-positive and Gram-negative bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, demonstrating its potential application in treating bacterial infections .

The biological activity of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide is primarily attributed to its ability to interact with cellular membranes and organelles:

- Mitochondrial Targeting : The triphenylphosphonium group facilitates mitochondrial accumulation due to the negative membrane potential, leading to localized effects on mitochondrial function.

- Induction of Oxidative Stress : The compound promotes reactive oxygen species (ROS) generation within cells, which can trigger apoptotic pathways.

- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.

Q & A

Basic: What is the synthetic pathway for (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium bromide, and how is purity ensured?

The compound is synthesized via a multi-step process involving:

Grignard Reaction : 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one reacts with vinyl magnesium bromide in toluene, catalyzed by LiCl, to form a dienol intermediate .

Phosphonium Salt Formation : The intermediate is treated with triphenylphosphine hydrobromide in methyl isobutyl ketone at 50–60°C, yielding the phosphonium bromide .

Purification : The product is filtered and washed with toluene and petroleum ether to remove unreacted triphenylphosphine. Purity is confirmed via HPLC monitoring (>98%) and melting point analysis (230–235°C) .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and phosphonium salt formation.

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (545.53 g/mol) and structure .

- HPLC : Purity assessment (>98%) with UV detection at 254 nm .

- Melting Point : Consistency with literature values (230–235°C) .

Advanced: How do reaction conditions (solvent, base, temperature) influence yield in Wittig reactions using this reagent?

Optimization strategies include:

- Base Selection : Sodium hydride (NaH) in DMF provides higher yields (80–84%) compared to organic bases like triethylamine, which require excess molar ratios (2.85:1) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates, while toluene is preferred for Grignard steps .

- Catalytic Isomerization : Post-reaction treatment with Pd(OAc) isomerizes byproducts, improving overall yield .

Advanced: What mechanistic role does the bromide counterion play in its reactivity?

The bromide ion:

- Acts as a leaving group during Wittig olefination, facilitating ylide formation.

- Modifies solubility: Bromide salts are less hygroscopic than chloride analogs, improving handling in anhydrous conditions .

- Comparative studies with iodide or chloride salts (e.g., [(4-Phenylquinolin-3-yl)methyl]triphenylphosphonium chloride) show bromide’s balance between stability and reactivity .

Data Contradiction: How to resolve discrepancies in reported yields (80–84% vs. lower values) for Acitretin synthesis?

Yield variations arise from:

- Base Stoichiometry : Excess NaH (2.85:1) in organic base methods reduces efficiency vs. stoichiometric NaH .

- Isomerization Efficiency : Incomplete catalytic isomerization (Pd(OAc)) leaves trans-isomer byproducts, lowering isolated yields. Reproducibility requires strict pH control (7–8) post-reaction .

- Scale-Up Challenges : Industrial processes may encounter mixing inefficiencies or temperature gradients not observed in lab-scale syntheses .

Application: How is this phosphonium salt utilized in synthesizing bioactive molecules like Acitretin?

It serves as a Wittig reagent in key steps:

Olefination : Reacts with 3-formylcrotonic acid esters to form the tetraenoic acid backbone of Acitretin, a retinoid used for psoriasis .

Stereocontrol : The 4-methoxy-2,3,6-trimethylphenyl group directs regioselectivity, minimizing side reactions .

Scalability : Industrial protocols use automated systems for precise reagent addition and temperature control, achieving batch sizes >500 g .

Advanced: What strategies mitigate decomposition during long-term storage of this hygroscopic compound?

- Desiccants : Store under argon with molecular sieves to prevent hydrolysis.

- Low-Temperature Storage : –20°C reduces bromide ion mobility, extending shelf life .

- Alternative Salts : Lipophilic anions (e.g., hexafluorophosphate) are explored for improved stability but require re-synthesis .

Mechanistic Insight: How does the methyl substitution pattern on the aryl group affect ylide reactivity?

The 4-methoxy-2,3,6-trimethylphenyl group:

- Electronic Effects : Methoxy donors enhance ylide nucleophilicity vs. electron-withdrawing substituents (e.g., bromo analogs) .

- Steric Shielding : Ortho-methyl groups hinder undesired [2+2] cycloadditions, favoring selective alkene formation .

- Comparative studies with (4-Methylbenzyl)triphenylphosphonium bromide show ~15% higher yields in retinoid synthesis due to improved electronic tuning .

Advanced: What computational methods predict its reactivity in non-traditional reactions (e.g., cross-couplings)?

- DFT Calculations : Model transition states for ylide-mediated C–C bond formations, identifying charge distribution at the phosphorus center .

- Docking Studies : Predict interactions with biological targets (e.g., retinoic acid receptors) for drug discovery applications .

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with reaction rates in diverse solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。